N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine
Description
N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine is a tertiary amine characterized by a benzyloxy-substituted phenyl ring attached to an ethylamine backbone with two methyl groups on the nitrogen.
Properties
IUPAC Name |
N,N-dimethyl-1-(3-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18(2)3)16-10-7-11-17(12-16)19-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGZYOKUQUKFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675691 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111083-50-1 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The process begins with the formation of an imine intermediate via the reaction of the ketone group in 3’-benzyloxyacetophenone with dimethylamine. Subsequent reduction of the imine to the corresponding amine is typically achieved using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The general reaction scheme is as follows:
Key parameters influencing the reaction include:
Yield and Byproduct Analysis
Under optimized conditions, this method achieves yields of 70–85%. Common byproducts include over-reduced species (e.g., fully saturated ethyl derivatives) and unreacted starting materials. Purification via silica gel chromatography using dichloromethane/methanol gradients effectively isolates the target compound.
Palladium-Catalyzed C–N Cross-Coupling Reactions
Palladium-mediated cross-coupling has emerged as a powerful tool for constructing C–N bonds in complex amines. For N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine, this approach involves coupling a benzyloxyphenylethyl halide with dimethylamine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction employs a palladium catalyst to couple aryl halides with amines. In this case, a benzyloxyphenylethyl bromide or iodide serves as the electrophilic partner:
Catalytic Systems and Ligands
Reaction Optimization
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Temperature : 80–110°C in toluene or dioxane.
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Yield : 60–75%, with higher yields observed for iodide substrates due to superior leaving-group ability.
Alkylation of Secondary Amines
Alkylation strategies involve reacting a secondary amine with a benzyloxyphenylethyl halide. This method is particularly useful for large-scale synthesis.
SN2 Displacement Mechanism
The reaction proceeds via an SN2 mechanism, where dimethylamine acts as a nucleophile:
Solvent and Base Selection
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Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
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Base : Triethylamine or NaOH neutralizes HCl, driving the reaction forward.
Limitations
Competing elimination reactions can occur, particularly with bulky substrates. Elevated temperatures (>100°C) favor elimination, reducing yields to 50–60%.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and drawbacks of each method:
| Method | Yield | Catalyst/Conditions | Scalability | Byproducts |
|---|---|---|---|---|
| Reductive Amination | 70–85% | Pd/C, H₂ (1–3 atm) | High | Over-reduced derivatives |
| Buchwald-Hartwig Coupling | 60–75% | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Moderate | Homocoupling products |
| Alkylation | 50–60% | DMF, Triethylamine | Low | Elimination byproducts |
Industrial-Scale Production Considerations
For industrial applications, reductive amination is preferred due to its robustness and high yields. Continuous-flow hydrogenation systems minimize catalyst loading and improve safety profiles. Recent advances in ligand design, such as the use of Josiphos-type ligands, have further enhanced reaction efficiency, achieving turnover numbers (TONs) exceeding 10,000 .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl ketones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine and related compounds:
Key Observations:
- Steric Effects : The bulkier benzyloxy group may introduce steric hindrance, limiting binding to compact active sites compared to smaller substituents like chlorine or methoxy .
Sibutramine and Its Derivatives
Sibutramine, a well-studied appetite suppressant, shares the N,N-dimethylamine moiety but features a 4-chlorophenyl and cyclobutyl group. Its metabolites (N-desmethyl derivatives) retain pharmacological activity, targeting serotonin and norepinephrine reuptake . However, sibutramine’s adverse effects (e.g., cardiovascular risks) highlight the importance of substituent choice in safety profiles .
Halogenated Derivatives
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride () replaces benzyloxy with bromine. Bromine’s higher atomic weight and polarizability could enhance receptor binding affinity in some contexts but may also increase toxicity risks compared to benzyloxy .
Methoxy-Substituted Analogs
The 3,4-dimethoxyphenyl derivative () demonstrates how electron-donating groups influence electronic properties. Methoxy groups may enhance interactions with aromatic residues in target proteins, whereas benzyloxy’s bulk could disrupt such interactions .
Cytotoxic Platinum Complexes
Though structurally distinct, trans-[PtCl₂(N,N-dimethylamine)(isopropylamine)] () shares the N,N-dimethylamine ligand. This platinum complex exhibits DNA-binding kinetics similar to cisplatin, with cytotoxicity influenced by cellular glutathione levels .
Q & A
Q. What are the common synthetic routes for preparing N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine?
The compound can be synthesized via Eschweiler-Clarke methylation , a reductive amination method. This involves reacting a primary amine (e.g., 1-(3'-benzyloxyphenyl)ethylamine) with formaldehyde and formic acid under reflux. Key parameters include solvent choice (e.g., ethanol or toluene), reaction temperature (60–100°C), and molar ratios of reactants (typically 1:2:1.5 for amine:formaldehyde:formic acid) . Optimization of pH (4–6) and reaction time (6–24 hours) is critical to maximize yield and purity.
Q. Which analytical techniques are essential for characterizing this compound?
- 1H-NMR : To confirm the presence of dimethylamine protons (δ ~2.2–2.4 ppm) and benzyloxy aromatic protons (δ ~6.8–7.5 ppm).
- IR Spectroscopy : Detection of C-O-C stretching (≈1250 cm⁻¹) from the benzyloxy group and N-CH3 vibrations (≈2800 cm⁻¹).
- Elemental Analysis : Validation of C, H, and N content to confirm molecular formula .
- HPLC-MS : For purity assessment (>95%) and detection of potential byproducts (e.g., incomplete methylation intermediates) .
Q. How should this compound be stored to ensure stability?
Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability studies suggest a shelf life of ≥5 years when protected from moisture and oxidation. Periodic purity checks via HPLC are recommended .
Advanced Research Questions
Q. How do functional groups in this compound influence its reactivity in pharmacological applications?
- Dimethylamine moiety : Enhances lipophilicity, improving blood-brain barrier penetration. Protonation at physiological pH enables ionic interactions with biological targets (e.g., receptors or enzymes) .
- Benzyloxy group : Participates in π-π stacking with aromatic residues in protein binding sites. The ether linkage may undergo metabolic O-dealkylation, generating active metabolites .
- Ethyl linker : Provides conformational flexibility, critical for binding to structurally diverse targets .
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
- Dose-response studies : Use a wide concentration range (nM–μM) to identify biphasic effects or off-target interactions.
- Metabolic profiling : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated transformations (e.g., CYP2B6, CYP3A4) and quantify active metabolites .
- Structural analogs : Compare with derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR) .
Q. How can researchers design assays to evaluate this compound’s interaction with neuronal receptors?
- Radioligand binding assays : Use [³H]-labeled ligands (e.g., serotonin or norepinephrine reuptake inhibitors) to measure displacement in synaptosomal preparations.
- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells expressing human 5-HT or adrenergic receptors to assess inhibition kinetics .
- Molecular docking : Model interactions with receptor crystal structures (e.g., serotonin transporter, PDB ID 5I6X) to predict binding poses and affinity .
Methodological Considerations
Q. What chromatographic methods are optimal for separating this compound from complex mixtures?
- Reverse-phase HPLC : C18 column with mobile phase (acetonitrile:water, 70:30 + 0.1% TFA). Retention time ≈8–10 minutes at 255 nm (λmax) .
- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor for m/z 218 (molecular ion) and fragmentation patterns .
Q. How can reaction intermediates be tracked during synthesis optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
